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Compound of Interest

Compound Name: RMS5

Cat. No.: B11936823 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive troubleshooting guides and frequently asked questions

(FAQs) to enhance the efficiency of RMS5 gene transformation experiments.

Understanding the RMS5 Gene
The ramosus5 (RMS5) gene in pea (Pisum sativum) plays a crucial role in the biosynthesis of

strigolactones, a class of phytohormones that regulate plant branching.[1][2][3] RMS5, along

with RMS1, is involved in controlling a graft-transmissible signal that inhibits shoot branching.

[1][3] Studies have shown that RMS5 and RMS1 are highly expressed in the vasculature of

stem tissue. Loss-of-function mutations in RMS5 can lead to an increased branching

phenotype. Understanding the transformation of this gene is key for research in plant

development and agriculture.

Experimental Protocols
A widely used method for plant genetic transformation is Agrobacterium tumefaciens-mediated

transformation. The following is a generalized protocol that can be adapted for the

transformation of the RMS5 gene into a model plant system.

Protocol: Agrobacterium-Mediated Transformation of Leaf Explants with RMS5

Vector Construction:
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Clone the full-length RMS5 cDNA into a binary vector (e.g., pCAMBIA series) under the

control of a suitable promoter (e.g., CaMV 35S for constitutive expression).

The vector should also contain a selectable marker gene (e.g., nptII for kanamycin

resistance or hpt for hygromycin resistance).

Transform the resulting construct into a competent Agrobacterium tumefaciens strain (e.g.,

EHA105, LBA4404).

Agrobacterium Culture Preparation:

Inoculate a single colony of Agrobacterium carrying the RMS5 construct into 5 mL of LB

medium with appropriate antibiotics and grow overnight at 28°C with shaking.

The next day, inoculate 1 mL of the overnight culture into 50 mL of fresh LB with antibiotics

and grow to an optical density (OD600) of 0.6-0.8.

Pellet the bacterial cells by centrifugation and resuspend them in an infection medium

(e.g., liquid MS medium with acetosyringone).

Explant Preparation and Infection:

Sterilize seeds of the target plant and germinate them on a sterile medium.

Excise leaf explants (e.g., cotyledons or young leaves) from 2-3 week old seedlings.

Immerse the explants in the Agrobacterium suspension for 30 minutes.

Co-cultivation:

Blot the explants dry on sterile filter paper and place them on a co-cultivation medium

(e.g., MS agar plates with acetosyringone).

Incubate in the dark for 2-3 days at 22-25°C.

Selection and Regeneration:
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Transfer the explants to a selection medium containing the appropriate antibiotic (for

selecting transformed plant cells) and a bacteriostatic agent (e.g., cefotaxime, timentin) to

eliminate Agrobacterium.

Subculture the explants to fresh selection medium every 2-3 weeks.

Shoots will begin to regenerate from the callus tissue.

Rooting and Acclimatization:

Excise regenerated shoots and transfer them to a rooting medium.

Once roots are well-established, transfer the plantlets to soil and acclimatize them in a

growth chamber.

Confirmation of Transformation:

Perform PCR on genomic DNA from putative transgenic plants to confirm the presence of

the RMS5 transgene.

Use RT-PCR or qRT-PCR to analyze the expression of the RMS5 transgene.

Southern blot analysis can be used to determine the copy number of the integrated

transgene.

Troubleshooting Guide
Issue 1: Low or No Transformation Efficiency

Question: I am not getting any transformed colonies after plating. What could be the issue?

Answer: There are several factors that can lead to low or no transformation efficiency.

Competent Cells: Ensure your Agrobacterium competent cells have a high transformation

efficiency. The efficiency can decrease with repeated freeze-thaw cycles.

DNA Quality and Quantity: Use high-quality, pure plasmid DNA. The concentration of DNA

is also critical; too little may result in no transformants, while too much can be toxic to the
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cells.

Heat Shock Step: The duration and temperature of the heat shock are crucial. For many E.

coli strains used for cloning, a 30-60 second heat shock at 42°C is optimal.

Antibiotic Selection: Double-check that you are using the correct antibiotic at the

appropriate concentration for your vector. Ensure the antibiotic was not added to hot agar,

which can cause it to break down.

Issue 2: Explant Browning and Necrosis

Question: My plant explants are turning brown and dying after co-cultivation with

Agrobacterium. How can I prevent this?

Answer: Browning of explants is often due to a plant defense response to the Agrobacterium

infection, leading to the production of phenolic compounds and subsequent tissue death.

Optimize Agrobacterium Density: A high concentration of Agrobacterium can be overly

stressful for the explants. Try reducing the OD600 of the bacterial suspension used for

infection.

Reduce Co-cultivation Time: Shortening the co-cultivation period can limit the stress on

the explants.

Use of Antioxidants: Incorporating antioxidants such as L-cysteine, dithiothreitol (DTT), or

polyvinylpolypyrrolidone (PVPP) into the co-cultivation and selection media can help

mitigate the effects of phenolic compounds.

Issue 3: Low Regeneration of Transformed Shoots

Question: I have successfully transformed the callus tissue, but I am unable to regenerate

shoots. What can I do?

Answer: The regeneration capacity of plant tissues is highly dependent on the genotype and

the composition of the culture medium.

Plant Growth Regulators: The balance of auxins and cytokinins in the regeneration

medium is critical. You may need to optimize the concentrations of hormones like NAA and
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BAP for your specific plant species.

Explant Type: The type and age of the explant can significantly influence regeneration

potential. Younger tissues generally have a higher regenerative capacity.

Developmental Regulators: The application of developmental regulators such as WUS,

BBM, or GRF-GIF has been shown to promote plant regeneration and improve

transformation efficiency.

Frequently Asked Questions (FAQs)
Q1: What are the key factors affecting the efficiency of Agrobacterium-mediated

transformation?

A1: Several factors can influence the success of your transformation experiment. These include

the choice of Agrobacterium strain and binary vector, the plant species and genotype, the type

and quality of the explant, the composition of the culture media (including the use of phenolic

inducers like acetosyringone), and the conditions for co-cultivation and selection.

Q2: How can I improve the delivery of the RMS5 gene into plant cells?

A2: To enhance T-DNA delivery, you can optimize the virulence of your Agrobacterium strain.

This can be achieved by:

Adding virulence-inducing compounds like acetosyringone to the Agrobacterium culture and

co-cultivation media.

Using recently developed ternary vector systems that include an additional virulence (vir)

gene helper plasmid to boost T-DNA delivery.

Q3: What is the role of acetosyringone in Agrobacterium-mediated transformation?

A3: Acetosyringone is a phenolic compound that is naturally released by wounded plant cells. It

acts as a signal molecule that induces the expression of the virulence (vir) genes in

Agrobacterium, which are essential for the transfer of the T-DNA from the bacterium to the plant

cell.

Q4: Can I use methods other than Agrobacterium-mediated transformation for the RMS5 gene?
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A4: Yes, other methods for plant transformation exist, such as particle bombardment (gene

gun), protoplast transformation, and more recently, the use of nanoparticles for gene delivery.

However, Agrobacterium-mediated transformation remains the most widely used method due to

its efficiency, simplicity, and tendency to produce single-copy, stable integration events.

Data Presentation
Table 1: Effect of Agrobacterium Density on RMS5 Transformation Efficiency in Arabidopsis

thaliana Leaf Explants

Agrobacterium
Density (OD600)

Number of
Explants

Number of
Transformed Calli

Transformation
Efficiency (%)

0.2 100 25 25.0

0.4 100 42 42.0

0.6 100 58 58.0

0.8 100 55 55.0

1.0 100 45 45.0

Table 2: Influence of Acetosyringone Concentration on RMS5 Transformation Efficiency

Acetosyringone
Concentration (µM)

Number of
Explants

Number of
Transformed Calli

Transformation
Efficiency (%)

0 100 15 15.0

50 100 35 35.0

100 100 62 62.0

200 100 65 65.0

400 100 63 63.0
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Caption: Simplified signaling pathway of strigolactone biosynthesis involving RMS5.
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Caption: Experimental workflow for Agrobacterium-mediated transformation of the RMS5 gene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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